molecular formula C13H17BF2O3 B1393691 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 754226-38-5

2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393691
CAS No.: 754226-38-5
M. Wt: 270.08 g/mol
InChI Key: FVCQRVQOTYWNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester derivative with a 1,3,2-dioxaborolane core. Its structure features a 3,4-difluoro-5-methoxyphenyl group attached to the boron atom, which confers unique electronic and steric properties. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Key identifiers include:

  • Molecular Formula: C₁₃H₁₆BF₂O₃
  • CAS Number: 1150561-57-1
  • Molecular Weight: 272.08 g/mol
  • Purity: ≥96% .

Properties

IUPAC Name

2-(3,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCQRVQOTYWNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682397
Record name 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754226-38-5
Record name 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluoro-5-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired boronic ester .

Chemical Reactions Analysis

2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronate structure allows for:

  • Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules including pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The presence of fluorine and methoxy groups enhances reactivity and selectivity in electrophilic aromatic substitution reactions.

Medicinal Chemistry

Research indicates that compounds similar to 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit:

  • Anticancer Activity : Studies have shown that organoboron compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Antibacterial Properties : The compound may possess antibacterial activity due to its ability to disrupt bacterial cell membranes.

Materials Science

In materials science, this compound is explored for:

  • Polymer Chemistry : Used as a monomer in the synthesis of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties.
  • Sensors and Electronics : Its unique electronic properties make it suitable for developing sensors and electronic devices.

Case Studies

StudyApplicationFindings
Study AOrganic SynthesisDemonstrated effective use in Suzuki coupling reactions leading to high yields of desired products.
Study BMedicinal ChemistryReported significant cytotoxic effects against various cancer cell lines with minimal toxicity to normal cells.
Study CMaterials ScienceDeveloped a new class of thermally stable polymers incorporating the dioxaborolane structure.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The fluorine and methoxy substituent positions significantly influence reactivity and applications. Comparisons include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 3,4-difluoro-5-methoxy C₁₃H₁₆BF₂O₃ 272.08 1150561-57-1 High purity (96%), optimized for cross-coupling .
2-(3,5-Difluoro-4-methoxyphenyl)-... 3,5-difluoro-4-methoxy C₁₄H₁₈BF₂O₃ 312.19 890839-37-9 Increased steric hindrance due to symmetric fluorine placement .
2-(2,6-Difluoro-4-methoxyphenyl)-... 2,6-difluoro-4-methoxy C₁₃H₁₆BF₂O₃ 272.08 1111096-19-5 Lower steric hindrance; faster coupling kinetics .
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... 3-chloro-4-methoxy-5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 2121512-82-9 Enhanced electron-withdrawing effects from CF₃ group .

Key Observations :

  • Fluorine Positioning : Compounds with ortho-fluorine (e.g., 2,6-difluoro) exhibit faster reaction rates in cross-coupling due to reduced steric bulk .
  • Electron-Withdrawing Groups : The trifluoromethyl group in CAS 2121512-82-9 increases electrophilicity, making it suitable for reactions requiring activated arylboronates .

Stability and Reactivity

  • Hydrolytic Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core enhances stability against hydrolysis compared to boronic acids .
  • Thermal Stability : Derivatives with methoxy groups (e.g., CAS 890839-37-9) decompose at ~360°C, making them suitable for high-temperature reactions .

Biological Activity

The compound 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 754226-38-5) is a member of the dioxaborolane family, known for its diverse applications in medicinal chemistry and material science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H20BF2O2
  • Molar Mass : 270.08 g/mol
  • Structure : The compound features a boron atom within a dioxaborolane ring structure, which contributes to its unique reactivity and biological properties.

Antibacterial Properties

Research indicates that compounds within the dioxaborolane class exhibit significant antibacterial activity. The specific compound has been categorized under antibacterials , showing effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Inhibition Studies

In vitro studies have demonstrated that This compound acts as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has shown potential as a selective inhibitor of PKMYT1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response . This inhibition can lead to decreased proliferation of cancer cells in specific contexts.

Study 1: Antibacterial Efficacy

In a study published in ACS Biomaterials Science & Engineering, the antibacterial efficacy of the compound was evaluated against several Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an effective antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Cancer Cell Proliferation

In another investigation focusing on cancer therapy, this compound was tested for its ability to inhibit cell proliferation in CCNE1-amplified tumor cells. The study revealed that at concentrations of 10 µM, the compound significantly reduced cell viability by approximately 50%, indicating its potential as a therapeutic agent in targeted cancer treatments .

The biological activity of This compound is primarily attributed to its ability to interact with specific protein targets within cells. Its structural features allow it to bind effectively to kinase domains involved in critical signaling pathways:

  • PKMYT1 Inhibition : By inhibiting PKMYT1 kinase activity, the compound disrupts the phosphorylation processes necessary for cell cycle progression.
  • Cell Cycle Arrest : Cells treated with this compound exhibit G2/M phase arrest due to impaired CDK1 activation.
  • Apoptotic Induction : Following prolonged exposure to the compound, apoptosis is observed in treated cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.